molecular formula C19H22N2O B4895202 1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol

1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol

Cat. No. B4895202
M. Wt: 294.4 g/mol
InChI Key: IFQIUOPKWZCIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as carvedilol, which is a non-selective beta-blocker that is used in the treatment of congestive heart failure, hypertension, and myocardial infarction.

Mechanism of Action

The mechanism of action of carvedilol involves its ability to block beta-adrenergic receptors and alpha1-adrenergic receptors. This results in a reduction of heart rate, contractility, and peripheral vascular resistance, which leads to a decrease in blood pressure and cardiac workload. Carvedilol also has antioxidant and anti-inflammatory properties, which contribute to its cardioprotective and neuroprotective effects.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects, including:
1. Reduction of heart rate, contractility, and peripheral vascular resistance
2. Decrease in blood pressure and cardiac workload
3. Improvement of left ventricular function and reduction of mortality in patients with heart failure
4. Inhibition of angiogenesis, tumor growth, and metastasis in cancer cells
5. Reduction of oxidative stress, inflammation, and apoptosis in cardiac and neuronal cells

Advantages and Limitations for Lab Experiments

Carvedilol has several advantages and limitations for lab experiments, including:
Advantages:
1. Well-characterized compound with known pharmacological properties
2. Availability of commercial sources for easy procurement
3. Ability to target multiple biological systems, making it useful for studying complex diseases
Limitations:
1. Non-specific binding to other receptors, which can lead to off-target effects
2. Limited solubility in aqueous solutions, which can affect its bioavailability and toxicity
3. Potential for drug-drug interactions with other compounds in experimental systems

Future Directions

1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol has several potential future directions for scientific research, including:
1. Development of more selective beta-blockers with improved therapeutic efficacy and reduced side effects
2. Investigation of the molecular mechanisms underlying carvedilol's cardioprotective and neuroprotective effects
3. Identification of novel targets for carvedilol in cancer cells and other disease states
4. Development of new formulations and delivery methods to improve the bioavailability and toxicity of carvedilol.
In conclusion, 1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol or carvedilol is a well-studied compound with potential applications in various fields of scientific research. Its ability to target multiple biological systems makes it useful for studying complex diseases, but its non-specific binding and limited solubility pose challenges for experimental systems. Further research is needed to fully understand its molecular mechanisms and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol involves the reaction of 3-(dimethylamino)-1-(9H-carbazol-9-yl)propan-1-one with pyrrolidine in the presence of a reducing agent such as sodium borohydride. This synthesis method has been optimized and modified to improve the yield and purity of the final product.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol has been extensively studied for its potential applications in various fields of scientific research. Some of the notable applications include:
1. Cardiovascular Research: Carvedilol has been shown to have significant cardioprotective effects by reducing oxidative stress, inflammation, and apoptosis in cardiac cells. It has also been shown to improve left ventricular function and reduce mortality in patients with heart failure.
2. Cancer Research: Carvedilol has been shown to have anti-tumor effects by inhibiting angiogenesis, tumor growth, and metastasis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
3. Neurological Research: Carvedilol has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. It has also been shown to improve cognitive function and reduce the risk of Alzheimer's disease.

properties

IUPAC Name

1-carbazol-9-yl-3-pyrrolidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-15(13-20-11-5-6-12-20)14-21-18-9-3-1-7-16(18)17-8-2-4-10-19(17)21/h1-4,7-10,15,22H,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQIUOPKWZCIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-ol

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